
4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and several functional groups including a hydroxyl, a methyl, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of anthranilic acid derivatives under specific conditions . Another approach includes the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions . These reactions often require precise control of temperature, pH, and the use of catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process. Purification methods like crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols. Substitution reactions on the phenyl group can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, altering their activity and affecting metabolic pathways . Its structural features allow it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that are crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the hydroxyl and carbonyl functional groups and exhibit similar chemical reactivity.
Indole derivatives: These compounds have a similar aromatic structure and are used in various biological applications.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones have similar ring structures and are used in medicinal chemistry.
Uniqueness
4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H13NO4 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-13-9(7-5-3-2-4-6-7)8(12(16)17)10(14)11(13)15/h2-6,8-10,14H,1H3,(H,16,17) |
Clave InChI |
LLYGXJLJJPUGBD-UHFFFAOYSA-N |
SMILES canónico |
CN1C(C(C(C1=O)O)C(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


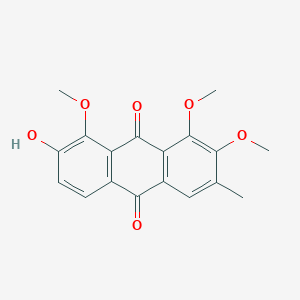

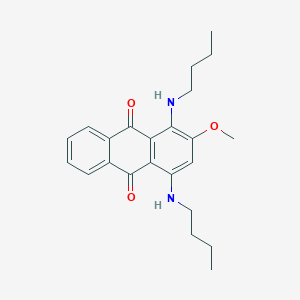
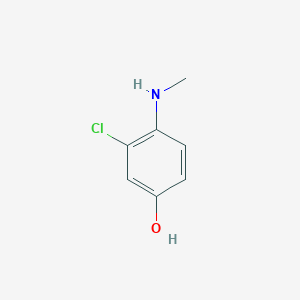
![Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13133734.png)

![5-Fluoro-2-methoxybenzo[d]thiazole](/img/structure/B13133747.png)
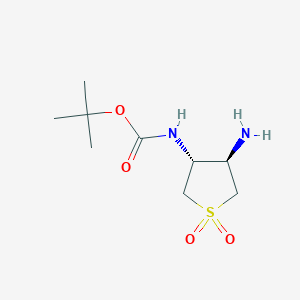
![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)
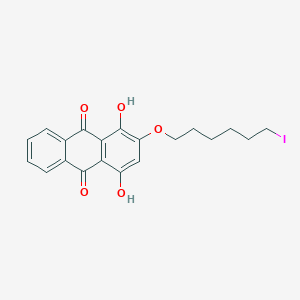
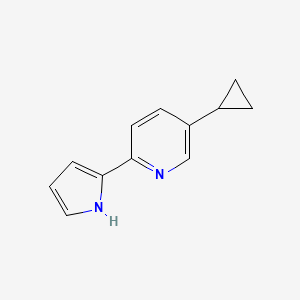
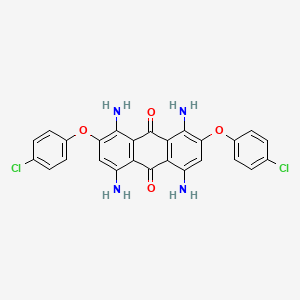
![1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone](/img/structure/B13133796.png)
![3-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B13133808.png)
